n-Boc-5-methylanthranilic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

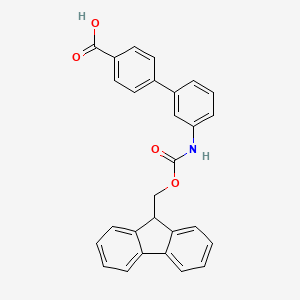

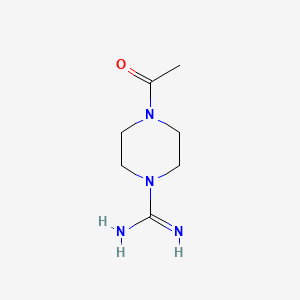

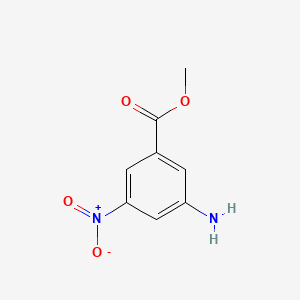

N-Boc-5-methylanthranilic acid is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.27 . It is also known by other synonyms such as Anthranilic acid, N-Boc-5-methyl; N-Boc-5-Methylanthranilic acid; 2-(tert-Butoxycarbonylamino)-5-methylbenzoic acid .

Synthesis Analysis

The synthesis of n-Boc-5-methylanthranilic acid and similar compounds has been explored in various studies. For instance, a study reported the use of oxalyl chloride in methanol for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . Another study discussed the engineering of Saccharomyces cerevisiae for anthranilate and methyl anthranilate production .Molecular Structure Analysis

The molecular structure of n-Boc-5-methylanthranilic acid is represented by the formula C13H17NO4 . The ChemSpider ID for this compound is 2037985 .Physical And Chemical Properties Analysis

N-Boc-5-methylanthranilic acid has a boiling point of 341.9ºC at 760 mmHg and a density of 1.212g/cm3 .科学的研究の応用

Synthesis of Metal Complexes

n-Boc-5-methylanthranilic acid: is utilized in the synthesis of metal anthranilate complexes. These complexes have shown diverse biological activities, such as anti-inflammatory , antineoplastic , anti-malarial , and α-glucosidase inhibitory properties . They also serve as chelating agents to form complexes with applications in antipathogenic activities, photoluminescent materials, corrosion inhibitors, and catalysts .

Catalytic Activities

The metal complexes derived from anthranilic acid exhibit significant catalytic activity. For instance, Co (II) and Cu (II) complexes have demonstrated high catalytic efficiency for the reduction of 4-nitrophenol to 4-aminophenol, a reaction of considerable importance in environmental chemistry .

Antipathogenic Studies

Anthranilic acid derivatives, including n-Boc-5-methylanthranilic acid , are studied for their antipathogenic capabilities. Ag (I) complex, in particular, has shown promising activity against clinically important bacteria like S. aureus , P. aeruginosa , and E. coli , as well as commercially significant fungi and root-knot nematodes .

Pharmaceutical Intermediates

n-Boc-5-methylanthranilic acid: is extensively used as an intermediate in the production of pharmaceuticals. Its role is crucial in the synthesis of drugs due to its structural versatility and reactivity .

Synthesis of Fluorescent Labels and Affinity Tags

This compound is also employed in the synthesis of fluorescent labels and affinity tags, which are essential in various scientific research applications, particularly in the study of biological molecules and processes .

Neuroprotection and Diabetes Management

Derivatives of anthranilic acid, including n-Boc-5-methylanthranilic acid , find applications in neuroprotection by downregulating pathways responsible for neurodegeneration. Moreover, they offer therapeutic possibilities in diabetes mellitus and obesity through the control of α-glucosidase activity .

特性

IUPAC Name |

5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-8-5-6-10(9(7-8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMHARFGTWUWNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373779 |

Source

|

| Record name | n-boc-5-methylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Boc-5-methylanthranilic acid | |

CAS RN |

669713-60-4 |

Source

|

| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-boc-5-methylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

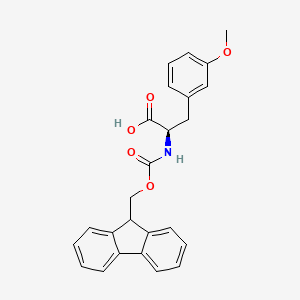

![(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)

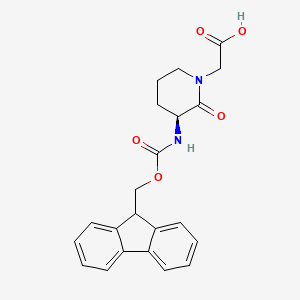

![(2S,5S)-Fmoc-5-amino-1,2,4,5,6,7-hexahydro-azepino [3,2,1-HI] indole-4-one-2-carboxylic acid](/img/structure/B1334019.png)

![(3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B1334020.png)